molecular formula C18H18ClN5O4 B2409035 1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-4-ethylpiperazine-2,3-dione CAS No. 2034506-46-0

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2409035
CAS No.: 2034506-46-0
M. Wt: 403.82
InChI Key: MZFZNUUEVXYWLQ-UHFFFAOYSA-N
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Description

1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione typically involves multi-step organic reactionsThe final steps involve the coupling of this intermediate with 4-ethylpiperazine-2,3-dione under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable target for synthetic chemists .

Biology and Medicine

In biology and medicine, 1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione is investigated for its potential therapeutic applications. It may exhibit biological activities such as antiviral, anticancer, or antimicrobial effects, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of 1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets 1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-4-ethylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-2-21-7-8-23(17(27)16(21)26)18(28)22-6-5-13-12(10-22)15(25)24-9-11(19)3-4-14(24)20-13/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFZNUUEVXYWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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